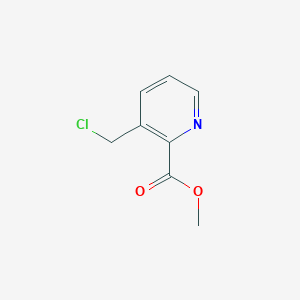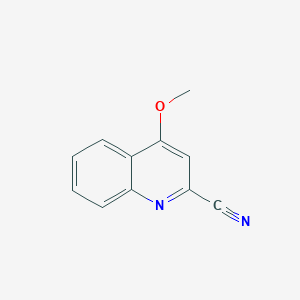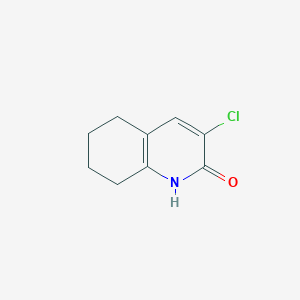![molecular formula C8H7ClN2O B11907275 (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B11907275.png)
(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is a heterocyclic compound that contains a pyrrolopyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chloro-1H-pyrrolo[2,3-b]pyridine with formaldehyde in the presence of a base to yield the desired methanol derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.
化学反应分析
Types of Reactions
(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed
Oxidation: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde or 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction: 5-Chloro-1H-pyrrolo[2,3-b]pyridine or other reduced derivatives.
Substitution: Various substituted pyrrolopyridines depending on the nucleophile used.
科学研究应用
(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
相似化合物的比较
Similar Compounds
- (5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol
- (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
- (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol
Uniqueness
(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom and the methanol group at specific positions on the pyrrolopyridine ring can result in distinct chemical properties and interactions with biological targets compared to its analogs .
属性
分子式 |
C8H7ClN2O |
|---|---|
分子量 |
182.61 g/mol |
IUPAC 名称 |
(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol |
InChI |
InChI=1S/C8H7ClN2O/c9-6-1-7-5(4-12)2-10-8(7)11-3-6/h1-3,12H,4H2,(H,10,11) |
InChI 键 |
BHCZHNLCOBUPIN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC2=C1C(=CN2)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methylimidazo[1,5-a]pyridine-3-carbothioamide](/img/structure/B11907192.png)


![2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11907216.png)



![2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11907253.png)

![Imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B11907263.png)

![1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11907287.png)

![4-Ethylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B11907292.png)
